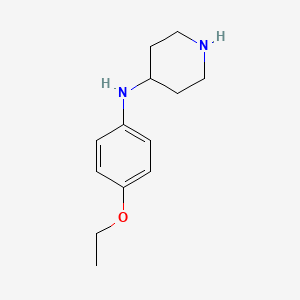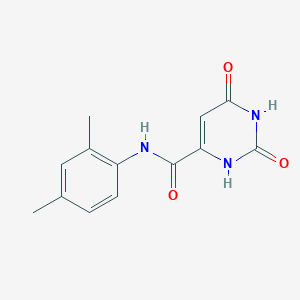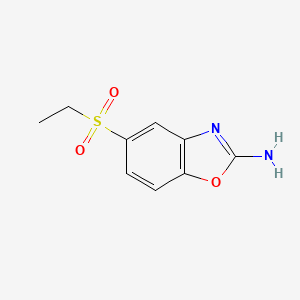
(Z)-N'-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine
Übersicht
Beschreibung
(Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials. The trifluoromethyl group enhances the chemical and metabolic stability, lipophilicity, and binding selectivity of the compound, making it a valuable structural motif in many biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using photoredox catalysis, which employs visible light to generate the trifluoromethyl radical. The reaction conditions often include the use of ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives as catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow strategies that utilize readily available organic precursors and cesium fluoride as the primary fluorine source. This approach facilitates the rapid generation of trifluoromethylated intermediates without relying on perfluoroalkyl precursor reagents .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary based on the desired product and may involve different solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield trifluoromethylated ketones, while substitution reactions can produce a variety of trifluoromethylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group can improve the binding affinity and selectivity of the compound towards specific enzymes .
Medicine
In medicine, (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine is investigated for its potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. The trifluoromethyl group contributes to the material’s chemical resistance and durability .
Wirkmechanismus
The mechanism of action of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to effectively inhibit or modulate the activity of its targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are known for their enzyme inhibitory properties.
Trifluoromethylpyridines: These compounds are used in agrochemicals and pharmaceuticals due to their unique chemical properties.
Uniqueness
(Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine is unique due to its specific structure, which combines the trifluoromethyl group with a pyrazole ring and an acetamidine moiety. This combination enhances its stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
N'-hydroxy-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4O/c7-6(8,9)4-1-2-13(11-4)3-5(10)12-14/h1-2,14H,3H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGOOXOWJUXXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925252-82-0 | |
| Record name | [C(Z)]-N-Hydroxy-3-(trifluoromethyl)-1H-pyrazole-1-ethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925252-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(6-Aminobenzo[d]thiazol-2-yl)phenol](/img/structure/B1637343.png)






![3-[5-(4-Chloro-2-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1637371.png)

